2-(4-Chlorophenyl)propan-1-amine
Description
2-(4-Chlorophenyl)propan-1-amine (CAS: 4806-79-5 as hydrochloride salt) is a chlorinated aromatic amine with the molecular formula C₉H₁₂ClN (MW: 169.65). Its hydrochloride salt form (C₉H₁₃Cl₂N) exhibits a melting point of 280.8°C and a boiling point of 123.6°C at ambient pressure . The compound features a linear propylamine chain attached to a 4-chlorophenyl group, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its physicochemical properties, such as low vapor pressure (0.00285 mmHg at 25°C) and solubility in polar solvents, suggest utility in drug development and organic reactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACJAGRDZAFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963992 | |
| Record name | 2-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4806-79-5 | |
| Record name | 4-Chloro-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4806-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-beta-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004806795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-β-methylphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-.BETA.-METHYLBENZENEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJC269166D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)propan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylacetone or 4-chlorobenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. It can modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, leading to altered neuronal signaling pathways. The compound’s effects are mediated through its binding to specific receptor sites and subsequent activation or inhibition of downstream signaling cascades.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-(4-Chlorophenyl)propan-1-amine and Related Compounds
Structural and Functional Differences
Branching vs. 2-(4-Chlorophenoxy)propan-1-amine replaces the phenyl group with a phenoxy moiety (C₉H₁₂ClNO), enhancing polarity and hydrogen-bonding capacity .
Pharmacological Modifications: Chlorphenamine (CPM) incorporates a pyridine ring and dimethylamino groups, significantly altering its receptor-binding profile. This structural complexity enables its use as a histamine H₁-receptor antagonist . N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide merges ibuprofen’s isobutylphenyl group with a chlorophenethylamine backbone, suggesting dual anti-inflammatory and neurotransmitter-modulating activity .
Synthetic Utility: The hydrochloride salt of this compound serves as a precursor in synthesizing more complex amines like CPM, where subsequent reactions introduce pyridine and dimethylamino groups .
Physicochemical and Pharmacokinetic Insights
- Solubility and Lipophilicity: The linear structure of this compound confers moderate lipophilicity (LogP ~2.85), whereas CPM’s pyridine ring increases water solubility, critical for oral bioavailability . The phenoxy derivative (C₉H₁₂ClNO) likely exhibits higher solubility in polar solvents due to the oxygen atom .
Thermal Stability :
- The hydrochloride salt of this compound demonstrates high thermal stability (m.p. 280.8°C), advantageous for storage and synthesis .
Biological Activity
2-(4-Chlorophenyl)propan-1-amine, also known as 4-chloroamphetamine, belongs to the class of amphetamines and is characterized by a chlorophenyl group attached to a propan-1-amine backbone. This compound has been studied for its biological activity, particularly its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 4806-79-5
- Molecular Formula : C9H12ClN
- Molecular Weight : 171.65 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form an intermediate, which is then reduced using lithium aluminum hydride. This method ensures high yields and purity under controlled conditions, making it suitable for both laboratory and industrial production .
This compound primarily acts as a monoamine releasing agent, particularly affecting dopamine and serotonin pathways. Its mechanism involves:
- Inhibition of Reuptake : It inhibits the reuptake of neurotransmitters, leading to increased levels in the synaptic cleft.
- Release Modulation : It promotes the release of neurotransmitters from presynaptic neurons, enhancing neuronal signaling .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Effects : Similar to other amphetamines, it can induce increased alertness, energy, and euphoria.
- Potential Therapeutic Uses : Investigated for its possible use in treating conditions like ADHD and depression due to its serotonergic and dopaminergic activity .
Toxicity and Safety
Studies have shown that while this compound can have therapeutic benefits, it also poses risks associated with stimulant use, including potential for abuse and neurotoxicity. Toxicological assessments are crucial for understanding its safety profile .
Case Studies
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : A study demonstrated that this compound significantly increases dopamine release in animal models, suggesting its potential as a treatment for dopamine-related disorders .
- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited moderate antibacterial properties against various pathogens, including N. meningitidis and H. influenzae, highlighting its versatility beyond neuropharmacology .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that changes in substitution patterns could enhance or diminish biological activity, providing insights for drug design .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
